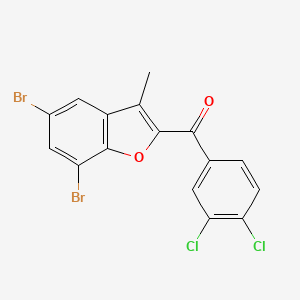
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone” is a chemical compound with the molecular formula C16H8Br2Cl2O2 . It is a derivative of benzofuran, a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran core, which is composed of fused benzene and furan rings . The 5 and 7 positions of the benzofuran core are substituted with bromine atoms, and the 2 position is linked to a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 462.95. Other specific physical and chemical properties are not detailed in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
Natural Product Synthesis
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone: serves as a valuable building block for the total synthesis of natural products containing benzofuran rings . Researchers have explored its use in constructing complex structures found in naturally occurring compounds. By strategically incorporating this key heterocycle during synthesis, chemists aim to access bioactive molecules with potential therapeutic properties.
Antimicrobial Agents
The benzofuran scaffold has emerged as a promising platform for developing antimicrobial agents. Substituted benzofurans exhibit notable activity against various pathogens. In particular, halogen or hydroxyl groups at the 4-position enhance antimicrobial efficacy . Researchers continue to explore derivatives based on this motif to combat antibiotic-resistant microbes.
Catalysis and Electrophilicity Enhancement
Consider the compound’s bromine atoms attached to nitrogen. In situ, these atoms release Br+ ions, which act as catalysts. This phenomenon significantly increases the electrophilicity of aldehydes, making it relevant in synthetic organic chemistry . Researchers investigate its potential as a catalyst in various reactions.
Anticancer Activity
Microwave-assisted synthesis of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone derivatives has yielded compounds evaluated for anticancer activity. These derivatives were tested against the human ovarian cancer cell line A2780 . The unique structural features of our compound may contribute to its potential as an anticancer agent.
Zukünftige Richtungen
Benzofuran and its derivatives have emerged as important scaffolds with many biological properties, and considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for various therapies .
Eigenschaften
IUPAC Name |
(5,7-dibromo-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2Cl2O2/c1-7-10-5-9(17)6-11(18)16(10)22-15(7)14(21)8-2-3-12(19)13(20)4-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXRWQJPYSEXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Br)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

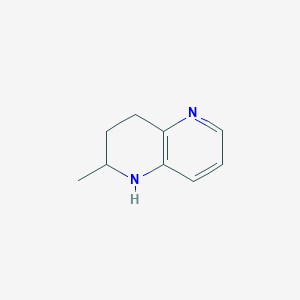
![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)
![1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2628806.png)
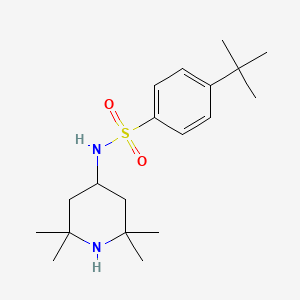
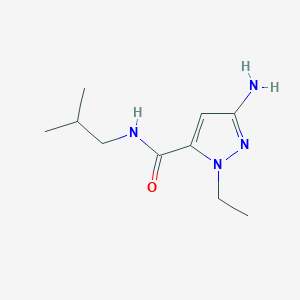
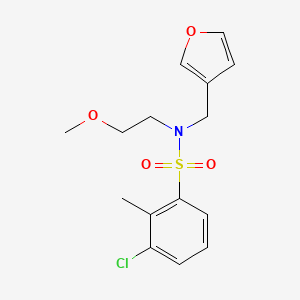

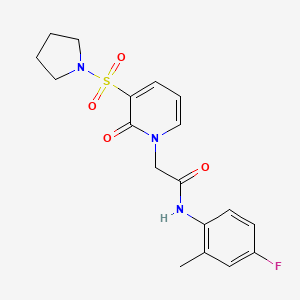
![2-(4-fluorophenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2628814.png)
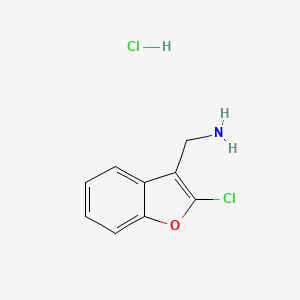
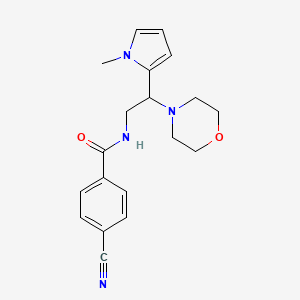
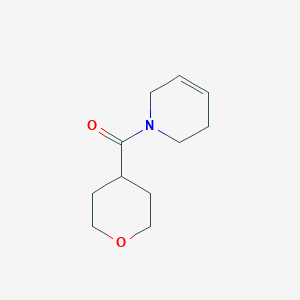
![2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2628823.png)
![1,6,7-trimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2628824.png)